Arsen(III)-sulfid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsenic(III) sulfide is a metalloid with significant environmental and toxicological relevance. It exhibits diverse chemical behavior, notably in its ability to change oxidation states and bonding configurations. Arsenic bonds primarily to oxygen and sulfur, generating a variety of species and minerals (O'Day, 2006).

Synthesis Analysis

Arsenic(III) sulfide can be synthesized through reactions involving arsenic compounds and sulfur or sulfide sources. For instance, arsenic(III) oxides reacting with methanesulfonic anhydride yield arsenic(III) sulfide complexes (Kapoor, Wadhawan & Kapoor, 1987).

Molecular Structure Analysis

The molecular structure of arsenic(III) sulfide includes coordination to sulfur and sometimes oxygen. X-ray absorption spectroscopy has revealed details of this coordination, showing that arsenic is coordinated to sulfur and iron in some sulfide minerals (Bostick & Fendorf, 2003).

Chemical Reactions and Properties

Arsenic(III) sulfide participates in various chemical reactions, particularly with iron sulfide minerals. These interactions can lead to the formation of surface precipitates and impact the mobility of arsenic in the environment. Arsenic compounds also show a propensity to form stable cyclic dithioarsinite complexes (Dilda & Hogg, 2007).

Physical Properties Analysis

The physical properties of arsenic(III) sulfide include its solubility and phase behavior in different environmental conditions. It forms various aqueous species and minerals, influenced by the conditions such as pH and the presence of other minerals (Feldmann, Devalla, Raab & Hansen, 2004).

Chemical Properties Analysis

The chemical properties of arsenic(III) sulfide are largely defined by its interactions with other elements, particularly sulfur. It can form thioarsenic compounds in sulfidic waters, influencing arsenic's mobility and toxicity. These compounds may undergo transformations, impacting environmental arsenic cycling (Helz & Tossell, 2008).

Wissenschaftliche Forschungsanwendungen

Behandlung von saurem Abwasser

Arsen(III)-sulfid wird zur Behandlung von saurem Abwasser verwendet, das As(III) und As(V) enthält. Das Verfahren umfasst die Fällung mit Sulfiden, die einfach und hocheffizient ist {svg_1}. Die gebildeten Niederschläge bestehen hauptsächlich aus amorphem As2S3 {svg_2}.

Optoelektronische Anwendungen

Ein Quantenpunkt-Dünnfilm aus this compound wurde für optoelektronische Anwendungen über einen weiten optischen Bereich entwickelt, der vom ultravioletten (UV) bis zum infraroten (IR) reicht {svg_3}. Dieses Material zeigt eine maximale optische Absorption, die sich bis zu 600 nm erstreckt {svg_4}.

Herstellung von photonischen Kristallen und 3-D-Nanostrukturen

This compound wird als anorganischer Photoresist bei der Herstellung von photonischen Kristallen und 3-D-Nanostrukturen verwendet {svg_5}. Diese Strukturen finden in verschiedenen Bereichen Anwendung, darunter Optik und Elektronik {svg_6}.

Akustisch-optisches Material

This compound wird als akustisch-optisches Material verwendet {svg_7}. Akustisch-optische Materialien werden in Geräten verwendet, die den Brechungsindex einer Lichtwelle als Reaktion auf eine Schallwelle ändern können {svg_8}.

Pigment

This compound wird als Pigment verwendet {svg_9}. Pigmente sind Stoffe, die bestimmte Wellenlängen des sichtbaren Lichts absorbieren und ihnen so ihre Farbe verleihen {svg_10}.

Gerbstoff

This compound wird als Gerbstoff verwendet {svg_11}. Gerbstoffe werden beim Prozess der Umwandlung von Tierhäuten in Leder verwendet {svg_12}.

Chalkogenidglas für Infrarotptik

This compound wird bei der Herstellung von Chalkogenidglas für Infrarotptik verwendet {svg_13}. Chalkogenidgläser finden in einer Vielzahl von Anwendungen Verwendung, darunter Infrarotdetektoren, Wellenleiter und optische Fasern {svg_14}.

Wirkmechanismus

Target of Action

Arsenic(III) sulfide, also known as arsenic trisulfide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cellular stress and apoptosis . Arsenic(III) sulfide is also known to target promyelocytic leukemia (PML) , a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia .

Mode of Action

Arsenic(III) sulfide interacts with its targets, leading to a variety of cellular changes. It is known to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, arsenic(III) sulfide can help control the growth of cancer cells . Recent studies have shown that arsenic(III) sulfide can induce other forms of cell death as well, such as pyroptosis, ferroptosis, and necrosis .

Biochemical Pathways

Arsenic(III) sulfide affects several biochemical pathways. It is involved in different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenic(III) sulfide can also interfere with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex , which catalyzes the oxidation of pyruvate to acetyl-CoA by NAD+ .

Pharmacokinetics

The pharmacokinetics of arsenic(III) sulfide involves its absorption, distribution, metabolism, and excretion (ADME). Arsenic(III) sulfide is rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of arsenic metabolites . The absolute bioavailability of arsenic(III) sulfide was found to be 81.03% . The distribution trend of total arsenic in the rat was as follows: whole blood > kidney > liver > heart .

Result of Action

The primary result of arsenic(III) sulfide’s action is the induction of cell death in cancer cells. It exerts significant anti-cancer activity through inhibiting proliferation and inducing apoptosis . Moreover, arsenic(III) sulfide has been revealed to inhibit in-stent restenosis (ISR) by regulating the phenotypic transition of vascular smooth muscle cells (VSMCs) and the formation of neointima .

Action Environment

Arsenic(III) sulfide is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen . Its atomic structure allows it to be trivalent or pentavalent, and its properties lead to its classification as a metalloid in the periodic classification of the elements . Arsenic(III) sulfide can oxidize on the surface to make a highly toxic layer of arsenic trioxide . Environmental factors such as pH, temperature, and the presence of other elements can influence the action, efficacy, and stability of arsenic(III) sulfide .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

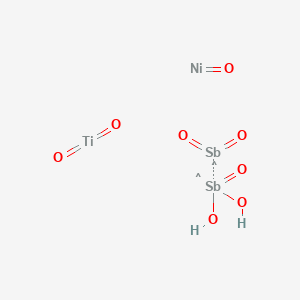

InChI |

InChI=1S/Ni.2H2O.6O.2Sb.Ti/h;2*1H2;;;;;;;;;/q;;;;;;;;;;+2;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYPFSFOZBEMQC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Sb](=O)O.O=[Ti]=O.O=[Ni].O=[Sb]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NiO8Sb2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)